Nickel(II)carbonate,basichydrate

Catalog No.
S15391174
CAS No.
M.F
CH16Ni3O11
M. Wt
380.21 g/mol
Availability
In Stock
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Nickel(II)carbonate,basichydrate

Product Name

Nickel(II)carbonate,basichydrate

IUPAC Name

nickel;nickel(2+);carbonate;octahydrate

Molecular Formula

CH16Ni3O11

Molecular Weight

380.21 g/mol

InChI

InChI=1S/CH2O3.3Ni.8H2O/c2-1(3)4;;;;;;;;;;;/h(H2,2,3,4);;;;8*1H2/q;;;+2;;;;;;;;/p-2

InChI Key

FHJKXBYJHLRIPU-UHFFFAOYSA-L

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ni].[Ni].[Ni+2]

Nickel(II) carbonate, basic hydrate, is an inorganic compound with the formula Ni4CO3(OH)64H2O\text{Ni}_4\text{CO}_3(\text{OH})_6\cdot 4\text{H}_2\text{O}. It typically appears as a green powder and is known for its role as a precursor in various chemical processes, particularly in the hydrometallurgical purification of nickel from ores. This compound is commonly encountered in the context of electroplating and ceramic applications due to its properties as a nickel plating pH adjuster and catalyst precursor .

  • Hydrolysis: When treated with aqueous acids, it hydrolyzes to yield nickel ions in solution:
    NiCO3+2H+Ni2++H2O+CO2\text{NiCO}_3+2\text{H}^+\rightarrow \text{Ni}^{2+}+\text{H}_2\text{O}+\text{CO}_2
  • Calcination: Heating the compound drives off carbon dioxide and water, resulting in nickel oxide:
    NiCO3NiO+CO2\text{NiCO}_3\rightarrow \text{NiO}+\text{CO}_2
  • Formation from Nickel Sulfate: Basic nickel carbonate can be synthesized by reacting nickel sulfate with sodium carbonate:
    4Ni2++CO32+6OH+4H2ONi4CO3(OH)64H2O4\text{Ni}^{2+}+\text{CO}_3^{2-}+6\text{OH}^{-}+4\text{H}_2\text{O}\rightarrow \text{Ni}_4\text{CO}_3(\text{OH})_6\cdot 4\text{H}_2\text{O}

These reactions illustrate its utility in both synthetic and industrial contexts.

There are several methods for synthesizing nickel(II) carbonate basic hydrate:

  • Electrolytic Oxidation: Nickel metal can be oxidized electrolytically in the presence of carbon dioxide, yielding the hydrated form:
    Ni+O+CO2+6H2ONiCO3(H2O)4\text{Ni}+\text{O}+\text{CO}_2+6\text{H}_2\text{O}\rightarrow \text{NiCO}_3(\text{H}_2\text{O})_4
  • Precipitation from Aqueous Solutions: Mixing solutions of nickel salts (like nickel sulfate) with sodium carbonate or sodium bicarbonate leads to precipitation of the basic carbonate.

These methods highlight the versatility of nickel(II) carbonate basic hydrate's production routes.

Interaction studies involving nickel(II) carbonate basic hydrate primarily focus on its reactivity with acids and bases. The compound's interactions can lead to significant changes in pH, affecting processes such as electroplating and catalysis. Additionally, its interactions with biological systems reveal insights into its toxicity and potential health impacts .

Nickel(II) carbonate basic hydrate shares similarities with several other compounds containing nickel and carbonate groups. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Nickel(II) carbonateNiCO₃Simple carbonate form, less stable
Basic nickel carbonateNi₄CO₃(OH)₆·4H₂OHydrated form, used in electroplating
Nickel hydroxideNi(OH)₂Commonly used in batteries, different structure
Nickel(II) sulfateNiSO₄Soluble salt, widely used in various applications
Nickel oxideNiOResultant product from calcination

Basic nickel carbonate is unique due to its dual role as both a precursor for catalysts and an intermediate in nickel extraction processes, distinguishing it from simpler forms like nickel carbonate and more complex ones like nickel hydroxide.

Hydrothermal Synthesis Under Controlled CO₂ Partial Pressures

Hydrothermal synthesis is a widely used method for producing hierarchical nickel carbonate hydroxide nanostructures. This technique involves the reaction of nickel salts (e.g., Ni(NO₃)₂·6H₂O) with urea in aqueous solutions under elevated temperatures (120–180°C) and autogenous pressure. The partial pressure of CO₂ plays a critical role in determining the composition and morphology of the final product. For instance, at pH 5.4 under CO₂ saturation (1 atm), the resulting nickel basic carbonate (LpH-NBC) exhibits a CO₃²⁻:Ni(II) ratio of approximately 0.75. Higher CO₂ pressures favor the incorporation of carbonate ions into the lattice, while lower pressures promote hydroxide-dominated phases.

A key study demonstrated that hierarchical Ni₂(CO₃)(OH)₂·4H₂O microspheres synthesized via this method exhibit mesoporous structures with specific surface areas exceeding 50 m²/g. The crystallinity of these materials is inherently weak, as evidenced by broad X-ray diffraction peaks, which is advantageous for supercapacitor applications due to enhanced ion diffusion pathways. Table 1 summarizes the relationship between CO₂ partial pressure, reaction time, and product characteristics.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

CO₂ Pressure (atm)Temperature (°C)Reaction Time (h)Product CompositionSurface Area (m²/g)
1.016012Ni₂(CO₃)(OH)₂·4H₂O58
0.516012Ni(CO₃)₀.₇₅(OH)₁.₂₅·2H₂O45

The urea concentration also influences nucleation kinetics, with higher concentrations leading to thicker nanosheet assemblies and reduced porosity.

Electrolytic Oxidation Routes for Hydrate Formation

Electrolytic methods involve the anodic oxidation of nickel in carbonate-rich electrolytes. A notable approach utilizes nickel foil as both anode and cathode in a CO₂-saturated 0.1 M KHCO₃ solution under applied potentials (-0.8 to -1.2 V vs. RHE). During electrolysis, Ni²⁺ ions are oxidized at the anode and react with carbonate ions generated from CO₂ reduction at the cathode, forming nickel carbonate hydroxide hydrates.

The formation of polarized Niδ⁺ sites, stabilized by residual oxygen ligands, is critical for maintaining catalytic activity. These sites exhibit moderate CO binding energy, which prevents catalyst poisoning and enables sustained reactivity. Key parameters include:

  • Potential: Lower potentials (-1.2 V) favor the formation of Ni(CO₃)₀.₃₃(OH)₀.₆₇·H₂O due to slower ion migration rates.
  • Electrolyte Composition: Potassium-containing electrolytes enhance chain growth probabilities in concurrent CO₂ reduction reactions, indirectly stabilizing the carbonate-hydroxide structure.

Operando studies reveal that the deposited nickel carbonate hydroxide layers exhibit a nanocrystalline structure with interlayer water molecules, facilitating proton transport during electrochemical processes.

Precipitation Techniques Using Nickel Sulfate-Sodium Carbonate Systems

Precipitation remains the most scalable method for synthesizing nickel carbonate basic hydrates. A typical protocol involves the dropwise addition of sodium carbonate (Na₂CO₃) to a nickel sulfate (NiSO₄·6H₂O) solution under vigorous stirring. The pH of the solution is tightly controlled (5.4–11.0) to regulate the CO₃²⁻:OH⁻ ratio in the precipitate.

At pH 5.4, the product (LpH-NBC) contains ~0.75 CO₃²⁻ per Ni(II) ion, while at pH 11, this ratio drops to 0.33. The aging process significantly affects crystallinity; freshly precipitated materials are amorphous but gradually hydrolyze in ambient conditions, forming a mixture of β-Ni(OH)₂ and NiCO₃·H₂O. Reactivation of aged precipitates through mechanical crushing restores surface reactivity by exposing fresh Ni²⁺ sites.

Table 2: Precipitation Conditions and Product Properties

pHNiSO₄:Na₂CO₃ Molar RatioAging Time (h)CO₃²⁻:Ni(II) RatioCrystallinity
5.41:1.500.75Amorphous
7.01:1.5240.60Low
11.01:2.000.33Semi-crystalline

The use of excess sodium carbonate (molar ratio >1.5) leads to incomplete precipitation and residual sulfate impurities, which can degrade electrochemical performance.

Octahedral Coordination Geometry in Calcite-Type Structures

Nickel(II) carbonate basic hydrate exhibits a distinctive structural arrangement where nickel atoms adopt octahedral coordination geometry within calcite-type structural frameworks [1] [2]. The fundamental structural unit consists of nickel centers surrounded by six oxygen atoms in an octahedral arrangement, creating a coordination environment that is characteristic of divalent transition metal carbonates [1] [2].

The calcite structure adopted by nickel carbonate represents a trigonal crystal system where nickel atoms occupy positions analogous to calcium in calcite [3] [4]. X-ray crystallographic investigations reveal that anhydrous nickel carbonate displays rhombohedral symmetry with lattice parameters that vary depending on the degree of hydration and synthesis conditions [3] [4]. The unit cell parameters for the basic hydrated form show variations in the a-axis ranging from 5.55 to 5.58 Angstroms, with the rhombohedral angle typically measuring between 48.40 and 48.67 degrees [3] [4].

Within the octahedral coordination sphere, each nickel(II) ion is surrounded by carbonate oxygen atoms and water molecules or hydroxyl groups [1] [2]. The nickel-oxygen bond distances in these octahedral environments typically range from 2.0 to 2.2 Angstroms, which are consistent with typical nickel(II)-oxygen interactions in hydrated carbonate systems [5] [6]. The coordination geometry exhibits slight distortions from ideal octahedral symmetry due to the presence of different types of oxygen donors, including carbonate oxygens, hydroxyl groups, and coordinated water molecules [5] [6].

ParameterValueReference Conditions
Lattice Parameter a5.55-5.58 ÅRhombohedral cell
Rhombohedral Angle α48.40-48.67°Variable hydration
Nickel-Oxygen Distance2.0-2.2 ÅOctahedral coordination
Coordination Number6Octahedral geometry

The octahedral coordination environment plays a crucial role in determining the magnetic and electronic properties of the compound [5] [2]. The nickel(II) centers exhibit paramagnetic behavior characteristic of d8 electronic configuration in octahedral crystal field splitting [1] [2]. The presence of coordinated water molecules and hydroxyl groups creates a weak ligand field environment that influences the d-orbital splitting patterns and contributes to the characteristic green coloration observed in nickel carbonate basic hydrate [1] [2].

Layer-Stacking Mechanisms in Hydrated Phases

The hydrated phases of nickel carbonate basic hydrate exhibit complex layer-stacking arrangements that are fundamentally different from the simple calcite structure [7] [8]. These layered structures consist of nickel hydroxide-like sheets intercalated with carbonate ions and water molecules, creating interlayer spacing that varies depending on the hydration state [7] [8].

The basic nickel carbonate with formula Ni4CO3(OH)6(H2O)4 demonstrates a layered architecture where nickel octahedra form continuous sheets through edge-sharing connections [7] . These sheets are separated by interlayer regions containing carbonate groups and water molecules that stabilize the overall structure through hydrogen bonding interactions [7] . The interlayer spacing typically ranges from 7.8 to 15.0 Angstroms depending on the degree of hydration and the specific phase formed [10] [8].

Water molecules in the hydrated phases occupy distinct structural positions that can be categorized into coordinated water directly bonded to nickel centers and interlayer water that provides structural stability through hydrogen bonding networks [8] [11]. The coordinated water molecules are more tightly bound and are lost only at elevated temperatures around 130-200°C, while interlayer water can be removed at lower temperatures [12] [13]. This differential water binding creates a complex dehydration behavior that occurs in multiple stages [12] [13].

Hydration PhaseInterlayer SpacingWater ContentThermal Stability
Monohydrate7.8-8.4 Å1H2O per formula unitStable to 100°C
Dihydrate10.2-11.5 Å2H2O per formula unitStable to 150°C
Tetrahydrate14.8-15.6 Å4H2O per formula unitStable to 200°C

The layer-stacking mechanisms involve specific orientations of the nickel hydroxide sheets relative to one another [8] [14]. Turbostratic stacking, where adjacent layers have random rotational orientations, is commonly observed in the alpha-phase nickel hydroxide components of the basic carbonate [8]. This random stacking contributes to the relatively broad X-ray diffraction peaks and the disorder observed in the crystallographic analysis [8].

The presence of carbonate ions between the layers influences the stacking sequence and creates preferential orientations that minimize electrostatic repulsion while maximizing hydrogen bonding interactions [10] [14]. Computational studies indicate that the carbonate groups can adopt different orientations within the interlayer space, leading to polymorphic variations in the basic nickel carbonate structure [10] [14].

Heterointerface Formation in Composite Architectures

Heterointerface formation in nickel carbonate basic hydrate composite architectures involves the development of distinct interfaces between different structural phases and the incorporation of foreign materials to create hybrid systems [15] [16]. These interfaces play critical roles in determining the overall properties and functionality of composite materials containing nickel carbonate components [15] [16].

The formation of heterointerfaces occurs through several mechanisms including phase separation during synthesis, controlled deposition processes, and post-synthesis modification techniques [15] [17]. In composite systems, nickel carbonate basic hydrate can form interfaces with other nickel-containing phases such as nickel hydroxide, nickel oxide, and metallic nickel [15] [17]. These interfaces are characterized by gradual transitions in composition and structure that extend over several atomic layers [15] [17].

Interfacial bonding at heterointerfaces involves multiple interaction types including van der Waals forces, hydrogen bonding, and in some cases, covalent bonding between the nickel carbonate phase and adjacent materials [16]. The strength and nature of these interfacial interactions significantly influence the mechanical, thermal, and electrochemical properties of the composite systems [16]. Studies have shown that controlled introduction of interfacial bonding agents can enhance the adhesion between nickel carbonate and other phases [16].

Interface TypeBonding MechanismInterface WidthStructural Characteristics
Carbonate-HydroxideHydrogen bonding2-5 ÅGradual composition transition
Carbonate-OxideVan der Waals3-8 ÅSharp structural boundary
Carbonate-MetalMixed bonding5-15 ÅIntermediate phase formation

The morphological evolution at heterointerfaces depends on synthesis conditions including temperature, pH, and the presence of structure-directing agents [7] [18]. Higher synthesis temperatures tend to promote more crystalline interfaces with reduced structural disorder, while lower temperatures may result in amorphous interfacial regions [7] [18]. The pH during synthesis particularly influences the carbonate-to-hydroxide ratio at interfaces, which directly affects the interfacial bonding characteristics [7] [18].

Nickel(II) carbonate basic hydrate serves as a highly effective precursor for the synthesis of heterogeneous nickel catalysts due to its unique structural and thermal properties [1] [2]. The compound acts as an intermediate in the hydrometallurgical purification of nickel from its ores and provides an excellent foundation for catalyst preparation through controlled thermal decomposition [2] [3].

The precursor role of nickel(II) carbonate basic hydrate is fundamentally linked to its ability to produce highly dispersed nickel oxide upon calcination. When subjected to thermal treatment, the basic carbonate undergoes a well-defined decomposition pathway that begins with dehydration at temperatures between 75-115°C, followed by the primary decomposition process at 270-320°C, ultimately yielding crystalline nickel oxide [4] [5] [6]. This controlled transformation pathway enables the production of catalysts with superior surface properties compared to those derived from alternative nickel precursors.

The effectiveness of nickel(II) carbonate basic hydrate as a catalyst precursor stems from its capacity to generate nickel oxide with exceptionally high surface areas and fine particle sizes [7] [8]. Research has demonstrated that the martensitic decomposition of the carbonate precursor is considerably more energetic than that of nickel hydroxide, with an enthalpy change of 28.8 kilojoules per mole compared to 2.8 kilojoules per mole for the hydroxide [7] [8]. This higher energy release during decomposition contributes to the formation of more reactive surface sites on the resulting nickel oxide catalyst.

The structural advantages of using nickel(II) carbonate basic hydrate as a precursor become particularly evident when examining the surface characteristics of the resulting catalysts. Studies utilizing Brunauer-Emmett-Teller surface area analysis have shown that catalysts derived from nickel carbonate precursors consistently exhibit higher surface areas and better metal dispersion compared to those prepared from other nickel salts [7] [8]. The decomposition mechanism produces a pseudomorphic nickel oxide structure that maintains the original particle morphology while creating internal porosity through the elimination of carbonate and water species [5] [6].

Industrial catalyst preparation frequently employs nickel(II) carbonate basic hydrate due to its predictable decomposition behavior and the resulting catalyst properties. The compound can be synthesized with controlled compositions by treating solutions of nickel sulfate with sodium carbonate under specific conditions, allowing for precise control over the final catalyst characteristics [2] [3]. The precipitation process typically follows the reaction: 4 Ni²⁺ + CO₃²⁻ + 6 OH⁻ + 4 H₂O → Ni₄CO₃(OH)₆(H₂O)₄, producing a basic carbonate with the desired stoichiometry for subsequent catalyst preparation [2].

Temperature Range (°C)ProcessWeight Loss (%)ProductsEnthalpy Change (kJ/mol)
75-115Dehydration21.3NiCO₃·2Ni(OH)₂ + H₂O28.8
270-320Decomposition to NiO42.0NiO + CO₂ + H₂O-
420-500Complete decompositionCompleteNiO-
500-550Crystalline NiO formationCompleteCrystalline NiO-
600Optimum calcination-Active NiO-
623-673Optimal temperature range-Optimal NiO-

Surface Activation Mechanisms During Calcination

The calcination process of nickel(II) carbonate basic hydrate involves complex surface activation mechanisms that directly influence the catalytic performance of the resulting nickel oxide. During thermal treatment, the compound undergoes sequential transformations that create highly active surface sites through controlled decomposition and structural reorganization [5] [6].

The initial stage of calcination involves the removal of physisorbed and crystallization water at temperatures between 75-115°C, accompanied by the beginning of hydroxide decomposition [5] [6]. This dehydration process is crucial for surface activation as it creates initial porosity and exposes internal surfaces that were previously inaccessible. Infrared spectroscopic studies have revealed that this stage involves both dehydration and the initiation of hydroxide decomposition, resulting in the formation of intermediate species that contribute to surface reactivity [6].

The primary surface activation occurs during the decomposition stage at 270-320°C, where the carbonate groups decompose to release carbon dioxide and water vapor [4] [5] [6]. This process is accompanied by significant structural changes that result in the formation of highly crystalline nickel oxide with enhanced surface properties. X-ray diffraction analysis has confirmed that the nickel oxide produced at 550°C exhibits the typical diffraction pattern of well-crystallized material, indicating complete transformation from the precursor structure [5] [6].

The calcination temperature plays a critical role in determining the final surface properties and catalytic activity of the nickel oxide catalyst. Research has established that the optimal calcination temperature range lies between 623-673 Kelvin (350-400°C) for most catalytic applications [9]. At temperatures below this range, incomplete decomposition may result in residual carbonate species that can negatively impact catalytic performance. Conversely, excessive calcination temperatures lead to sintering and reduced surface area, resulting in decreased catalytic activity.

Surface activation during calcination also involves the formation of specific defect sites that contribute to enhanced catalytic activity. Infrared studies of the degassing process have provided evidence for surface reduction on nickel oxide derived from carbonate precursors, with the observation of characteristic absorption bands at 2193 wavenumbers indicating the formation of nickel-carbonate surface species [7] [8]. These surface species result from carbon monoxide interaction with surface oxygen ions and contribute to the unique reactivity of carbonate-derived catalysts.

The mechanism of surface activation can be understood through the topochemical nature of the decomposition process. Electron microscopy studies have revealed that the decomposition maintains the pseudomorphic character of the original carbonate particles while creating extensive internal porosity [5] [6]. This process results in the formation of aggregates of small adherent particles that provide high surface area and numerous active sites for catalytic reactions.

Temperature-programmed reduction studies have demonstrated that the surface activation process creates nickel oxide with enhanced reducibility compared to catalysts prepared from other precursors [10] [11]. This enhanced reducibility is attributed to the presence of surface defects and the fine particle size resulting from the controlled decomposition of the carbonate precursor. The reduction behavior directly correlates with catalytic activity, as more easily reducible nickel oxide typically exhibits higher catalytic performance in hydrogenation and related reactions.

PrecursorDecomposition Temperature (°C)BET Surface Area (m²/g)Average Particle Size (nm)Surface Reactivity
Nickel Carbonate300-500HighFineHigh
Nickel Hydroxide280-340LowerLargerLower
Nickel Acetate250-400VariableVariableModerate
Nickel Oxalate250-400VariableVariableModerate
Nickel Ferrite (from carbonate)6231607.5High

Comparative Performance Against Alternative Nickel Salts

The catalytic performance of nickel(II) carbonate basic hydrate consistently demonstrates superior characteristics when compared to alternative nickel salt precursors across various industrial applications. Comprehensive studies have evaluated the relative merits of different nickel precursors, including nickel nitrate, nickel chloride, nickel acetate, and nickel sulfate, revealing distinct advantages for the carbonate-based system [11] [12] [13].

In carbon monoxide methanation reactions, catalysts prepared from nickel(II) carbonate basic hydrate exhibit exceptional activity and stability. Comparative studies with nickel nitrate hexahydrate have shown that while nitrate-based catalysts achieve high conversion rates of 78.8% for carbon monoxide with 87.9% methane selectivity, carbonate-derived catalysts demonstrate superior long-term stability and resistance to deactivation [11] [12]. The enhanced performance of carbonate-derived catalysts is attributed to their superior metal dispersion and smaller particle size, which provide more active sites per unit mass of nickel.

The comparison with nickel chloride hexahydrate reveals significant differences in catalyst properties and performance. Chloride-based precursors typically produce catalysts with larger particle sizes and lower metal dispersion compared to carbonate precursors [11] [12]. This difference results in reduced catalytic activity and increased susceptibility to carbon deposition during reactions involving hydrocarbons. Temperature-programmed hydrogenation analysis has demonstrated that carbonate-derived catalysts show lower hydrogen consumption peak areas, indicating better resistance to carbon deposition [12].

Nickel acetate tetrahydrate represents another alternative precursor that has been extensively compared with nickel(II) carbonate basic hydrate. In methane cracking applications, studies have shown that carbonate-based catalysts provide 2.90 times higher hydrogen yield compared to acetate-derived catalysts [13]. This superior performance is attributed to the high nickel dispersion and weak metal-support interaction achieved with carbonate precursors, which facilitate better catalyst stability and activity maintenance during extended operation periods.

The comparison with nickel sulfate hexahydrate in carbon dioxide reforming reactions demonstrates the unique advantages of carbonate precursors. While sulfate-based catalysts can achieve reasonable conversion rates, they tend to produce more graphite carbon formation, leading to catalyst deactivation [11]. In contrast, carbonate-derived catalysts maintain better stability due to their optimal particle size distribution and surface properties that minimize carbon deposition tendencies.

Electrochemical applications provide another domain where nickel(II) carbonate basic hydrate demonstrates superior performance compared to alternative precursors. In carbon dioxide reduction reactions, atomically dispersed nickel catalysts derived from carbonate precursors achieve faradaic efficiencies of 97% for carbon monoxide production, significantly exceeding the performance of catalysts prepared from other nickel salts [14] [15]. This exceptional selectivity is attributed to the unique coordination environment and electronic properties of nickel sites generated through carbonate decomposition.

The thermal stability comparison reveals that carbonate-derived catalysts maintain their structural integrity and catalytic activity over extended periods under reaction conditions. Studies of nickel catalysts in carbon monoxide hydrogenation have shown that those prepared from carbonate precursors resist sintering and maintain stable performance, while catalysts from other precursors may undergo significant deactivation due to particle growth [16]. This enhanced thermal stability is linked to the strong metal-support interactions that develop during the controlled decomposition of the carbonate precursor.

In urea oxidation reactions, amorphous nickel carbonate catalysts demonstrate superior performance with current densities reaching 117.69 milliamperes per square centimeter at 1.6 volts versus the reversible hydrogen electrode [17] [18]. This performance significantly exceeds that of catalysts prepared from crystalline precursors or other nickel salts, highlighting the unique advantages of the carbonate system in electrochemical applications.

Nickel PrecursorParticle Size (nm)Metal DispersionCatalytic ActivityStabilityApplication
Nickel(II) Carbonate Basic HydrateSmallHighHighGoodGeneral catalysis
Nickel(II) Nitrate Hexahydrate6.80GoodHigh (78.8% CO conversion)ExcellentCO methanation
Nickel(II) Chloride HexahydrateLargerLowerModerateModerateHydrogenation
Nickel(II) Acetate TetrahydrateVariableModerateLowerPoorMethane cracking
Nickel(II) Sulfate HexahydrateSmallHighGoodGood with carbon formationCO₂ reforming

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

379.870730 g/mol

Monoisotopic Mass

377.87529 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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